
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide is a complex organic compound that has gained attention in various scientific fields due to its unique structure and properties. This compound is characterized by its intricate molecular framework, featuring a dihydroisoquinoline core attached to a butynyl chain and a methylbenzamide group.
Méthodes De Préparation
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide generally involves several steps:
Synthetic Routes
: The preparation starts with the synthesis of 3,4-dihydroisoquinoline, followed by the attachment of a but-2-yn-1-yl group through an alkylation reaction. The final step involves the formation of the 2-methylbenzamide group.
Reaction Conditions
: These reactions typically require specific conditions, such as the use of strong bases (e.g., sodium hydride) and catalysts (e.g., palladium) under an inert atmosphere (e.g., nitrogen) to ensure the integrity of the molecular structure.
Industrial Production Methods
: While detailed industrial methods are not widely published, the process likely involves scalable reactions optimized for yield and purity, employing continuous flow reactors and advanced purification techniques like column chromatography.
Analyse Des Réactions Chimiques
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide can undergo various chemical reactions:
Oxidation and Reduction
: The dihydroisoquinoline core can be oxidized to form quinolines, while reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution Reactions
: The aromatic ring in the benzamide group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine) under controlled temperature and pressure conditions.
Major Products Formed
: These reactions produce a variety of derivatives, including halogenated benzamides, hydroxylated quinolines, and substituted dihydroisoquinolines.
Applications De Recherche Scientifique
This compound's diverse properties make it valuable in several research areas:
Chemistry
: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
: Investigated for its potential role as a modulator of biological pathways, influencing cellular processes such as signaling and gene expression.
Medicine
: Explored for therapeutic applications, including as a potential drug candidate for treating neurological disorders due to its ability to interact with specific molecular targets.
Industry
: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide exerts its effects involves several molecular targets and pathways:
Molecular Targets
: This compound can bind to enzymes and receptors, altering their activity and influencing downstream signaling pathways.
Pathways Involved
: It may interact with pathways related to neurotransmission, inflammation, and cellular metabolism, leading to a broad range of biological effects.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-methylbenzamide exhibits unique features:
Uniqueness
: The combination of a dihydroisoquinoline core and a but-2-yn-1-yl group, along with the benzamide moiety, confers distinctive chemical and biological properties.
Similar Compounds
: Similar compounds include dihydroisoquinolines, but-2-yn-1-yl derivatives, and benzamides, each with their own specific characteristics and applications. Notable examples are 2-phenylbenzamide and 3,4-dihydroisoquinoline derivatives, which have been studied for their pharmacological properties.
This compound stands out due to its versatile applications and the potential for further research into its properties and uses.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-17-8-2-5-11-20(17)21(24)22-13-6-7-14-23-15-12-18-9-3-4-10-19(18)16-23/h2-5,8-11H,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPDBDTJUSKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
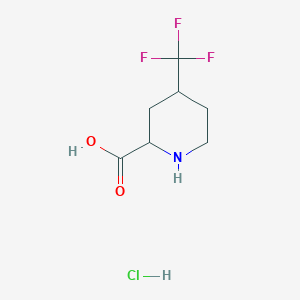
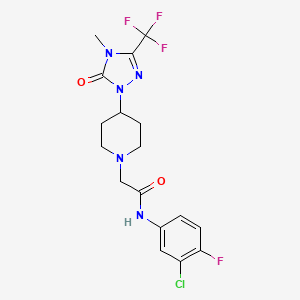
![N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2856816.png)
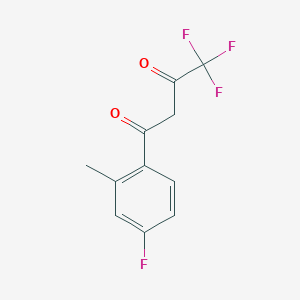
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)
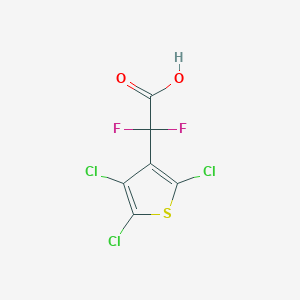
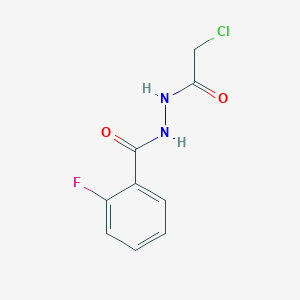
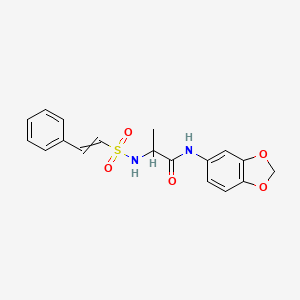
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2856829.png)
![7-Chloro-N-(o-tolyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)
![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)
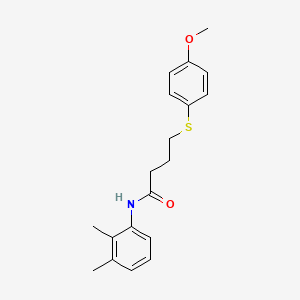
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2856835.png)
